
9,9-Bis(benzylsulfanyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Bis(benzylsulfanyl)-9H-fluorene is an organic compound belonging to the class of fluorenes. This compound is characterized by the presence of two benzylsulfanyl groups attached to the 9th position of the fluorene core. Fluorenes are known for their rigid, planar structures and are widely used in various fields due to their unique photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(benzylsulfanyl)-9H-fluorene typically involves the reaction of 9H-fluorene with benzyl mercaptan in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction conditions include:
Solvent: Toluene or dichloromethane
Catalyst: Lewis acid such as aluminum chloride (AlCl3)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of the fluorene core. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature
Reduction: LiAlH4, ether as solvent, reflux conditions
Substitution: Halogens, nitric acid, sulfuric acid as catalyst, room temperature to 50°C
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or nitrated fluorenes
Scientific Research Applications
9,9-Bis(benzylsulfanyl)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties. It can be used in imaging and diagnostic applications.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 9,9-Bis(benzylsulfanyl)-9H-fluorene is largely dependent on its interaction with molecular targets. The compound can interact with various enzymes and proteins, potentially inhibiting or modulating their activity. The benzylsulfanyl groups can undergo redox reactions, contributing to the compound’s antioxidant properties. Additionally, the fluorene core can participate in π-π stacking interactions, influencing its binding affinity to biological targets.
Comparison with Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: Known for its use in the synthesis of polyimides and other high-performance polymers.
9,9-Bis(4-methoxyphenyl)fluorene: Utilized in the development of hole-transport materials for perovskite solar cells.
9,9-Bis(4-aminophenyl)fluorene: Employed in the synthesis of polyimides and other advanced materials.
Uniqueness: 9,9-Bis(benzylsulfanyl)-9H-fluorene stands out due to the presence of benzylsulfanyl groups, which impart unique redox properties and enhance its potential as an antioxidant. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable component in advanced material applications.
Properties
CAS No. |
88362-97-4 |
|---|---|
Molecular Formula |
C27H22S2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
9,9-bis(benzylsulfanyl)fluorene |
InChI |
InChI=1S/C27H22S2/c1-3-11-21(12-4-1)19-28-27(29-20-22-13-5-2-6-14-22)25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18H,19-20H2 |
InChI Key |
AFDHOFXMMBUGTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2(C3=CC=CC=C3C4=CC=CC=C42)SCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















